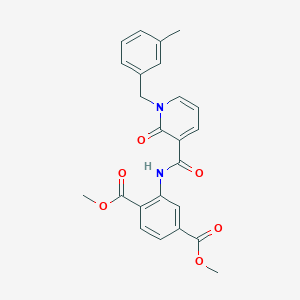

![molecular formula C21H14O5S B2391958 4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate CAS No. 306730-09-6](/img/structure/B2391958.png)

4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

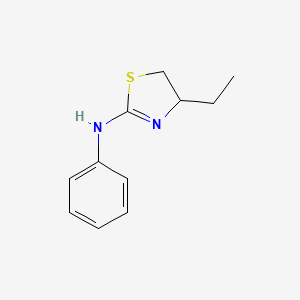

“[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] thiophene-2-carboxylate” is a chemical compound with the CAS Number: 306730-09-6 . It has a molecular weight of 378.41 . The IUPAC name of this compound is 4-[(2E)-3-(1,3-benzodioxol-5-yl)-2-propenoyl]phenyl 2-thiophenecarboxylate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, an amide chalcone was synthesized in a two-step reaction. First, N-(4-acetylphenyl)quinoline-3-carboxamide was synthesized by the reaction of quinoline-3-carboxylic acid and thionyl chloride (SOCl2), following the addition of 4-aminoacetophenone. Then, a typical Claisen–Schmidt reaction was made between the resulting compound and piperonal using KOH solution as a catalyst in ethanol, under ultrasonic irradiation .Molecular Structure Analysis

The InChI code for this compound is 1S/C21H14O5S/c22-17(9-3-14-4-10-18-19(12-14)25-13-24-18)15-5-7-16(8-6-15)26-21(23)20-2-1-11-27-20/h1-12H,13H2/b9-3+ .Chemical Reactions Analysis

The compound can be synthesized through a Claisen–Schmidt reaction . This reaction is a type of condensation reaction that occurs between aldehydes and ketones using basic or acidic catalysis .Physical and Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Thiophene Analogues and Carcinogenicity Studies

Thiophene compounds have been extensively studied for their biological activities and potential carcinogenicity due to their structural similarity to known carcinogens such as benzidine and 4-aminobiphenyl. In a study by Ashby et al. (1978), thiophene analogues of these carcinogens were synthesized and evaluated for their carcinogenic potential. The compounds were tested in vitro using the Salmonella reverse-mutation assay and the cell-transformation assay, indicating potential carcinogenicity but casting doubt on their capability to cause tumors in vivo due to their overall chemical and biological behavior Ashby, J., Styles, J., Anderson, D., & Paton, D. (1978). British Journal of Cancer.

Bioactive Furanyl- or Thienyl-Substituted Compounds

The importance of furan and thiophene moieties in drug design is highlighted by their presence in various bioactive molecules. Ostrowski (2022) reviewed the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues containing furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents. These compounds exhibit a range of activities including antiviral, antitumor, antimycobacterial, and antiparkinsonian effects. The study demonstrates the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activity, underscoring the significance of thiophene derivatives in pharmaceutical development Ostrowski, T. (2022). Mini Reviews in Medicinal Chemistry.

Thiophene Derivatives in Synthesis and Application

Thiophene derivatives are crucial in the synthesis of various heterocyclic compounds due to their aromatic five-membered ring structure incorporating sulfur. Such derivatives find extensive applications in medicinal chemistry, organic materials due to their electronic properties, and as intermediates in organic synthesis. Recent advancements in the synthesis of thiophene derivatives highlight their utility in creating compounds with antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Some thiophene derivatives are key constituents of commercially available drugs, demonstrating their wide-ranging application potential Xuan, D. (2020). Mini-Reviews in Organic Chemistry.

Safety and Hazards

Properties

IUPAC Name |

[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O5S/c22-17(9-3-14-4-10-18-19(12-14)25-13-24-18)15-5-7-16(8-6-15)26-21(23)20-2-1-11-27-20/h1-12H,13H2/b9-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQVABSZDNCZPN-YCRREMRBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-methyl-4-oxo-N-(propan-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2391877.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2391879.png)

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2391882.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2391883.png)

![tert-butyl N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)carbamate](/img/structure/B2391888.png)

![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2391889.png)

![3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2391890.png)

![N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide](/img/structure/B2391891.png)

![N-(4-butylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2391896.png)